Cholesteryl Oleate

説明

Significance of Cholesteryl Oleate (B1233923) within Lipid Metabolism Research

Cholesteryl oleate is a focal point of lipid metabolism research due to its profound implications for cardiovascular disease. Elevated levels of cholesteryl esters, particularly within low-density lipoprotein (LDL) particles, are strongly associated with an increased risk of atherosclerosis. creative-proteomics.com Research has consistently shown that the accumulation of this compound in the arterial wall is a critical step in the formation of atherosclerotic plaques. chemicalbook.comnih.gov

The process begins when LDL particles aggregate within the intima of blood vessels and become modified, primarily through oxidation. wikipedia.orgyoutube.com Macrophages, a type of immune cell, engulf these modified LDL particles via scavenger receptors, leading to an uncontrolled accumulation of lipids. wikipedia.orgnih.gov Inside the macrophage, the cholesteryl esters are hydrolyzed and then re-esterified, predominantly with oleic acid, by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT). creative-proteomics.comnih.gov This process leads to the formation of large cytoplasmic lipid droplets, transforming the macrophages into "foam cells," which are a hallmark of the fatty streaks in early atherosclerotic lesions. wikipedia.orgyoutube.com

Studies in animal models, such as African green monkeys and genetically engineered mice, have been instrumental in elucidating these mechanisms. nih.govahajournals.org This research has demonstrated that diets rich in monounsaturated fats can promote the hepatic secretion of VLDL and LDL particles enriched in this compound, which is highly correlated with the severity of coronary artery atherosclerosis. medchemexpress.comnih.gov Conversely, polyunsaturated fatty acids appear to limit the accumulation of this compound in favor of cholesteryl linoleate, which is associated with a protective effect. nih.govnih.gov The enrichment of LDL particles with this compound is now considered a significant predictor of their atherogenicity. nih.govnih.gov

The metabolism of this compound is regulated by a balance between synthesis and hydrolysis, catalyzed by several key enzymes. Understanding the function and regulation of these enzymes is a major goal of lipid research.

Interactive Data Table: Key Enzymes in Cholesteryl Ester Metabolism

This table summarizes the primary enzymes involved in the synthesis and breakdown of cholesteryl esters like this compound.

| Enzyme | Abbreviation | Location | Function | Source |

| Acyl-CoA:cholesterol acyltransferase | ACAT | Intracellular (Endoplasmic Reticulum) | Catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids for intracellular storage. jcancer.org Has two isoforms: ACAT1 (ubiquitous) and ACAT2 (liver and intestine). ahajournals.org | creative-proteomics.comahajournals.orgjcancer.org |

| Lecithin:cholesterol acyltransferase | LCAT | Plasma | Functions in plasma to form cholesteryl esters in high-density lipoprotein (HDL) particles, primarily by transferring polyunsaturated fatty acids. ahajournals.org | ahajournals.orgscilit.com |

| Neutral Cholesterol Ester Hydrolase | nCEH | Cytoplasm, Endosomes | Hydrolyzes cholesteryl esters in neutral cellular compartments to release free cholesterol and fatty acids. creative-proteomics.com | creative-proteomics.comnih.gov |

| Acid Cholesterol Ester Hydrolase (Lysosomal Acid Lipase) | aCEH / LAL | Lysosomes, Late Endosomes | Degrades cholesteryl ester-containing lipoprotein particles taken up by the cell. creative-proteomics.com Deficiency leads to Cholesteryl Ester Storage Disease. avantiresearch.com | creative-proteomics.comavantiresearch.com |

Historical Trajectory and Foundational Discoveries in Cholesteryl Ester Biology

The scientific journey to understanding this compound is intertwined with the history of cholesterol and lipid research itself. The story begins in 1769, when François Poulletier de la Salle first isolated solid cholesterol from gallstones. escardio.org Over four decades later, in 1815, the chemist Michel Eugène Chevreul purified the substance and named it "cholesterine". escardio.org

The link between cholesterol and disease began to emerge in the mid-19th century. In 1856, Rudolf Virchow described the atherosclerotic plaque, laying the groundwork for future investigations into its composition. escardio.org However, it was the seminal experiments by Russian pathologist Nikolai Anichkov in 1913 that firmly established the "Lipid Hypothesis." By feeding rabbits a diet of pure cholesterol, he induced vascular lesions remarkably similar to human atherosclerosis, demonstrating a causal link between dietary cholesterol and the disease. escardio.org

A critical advancement came in 1929 when Michel Macheboeuf discovered that lipids circulate in the blood complexed with proteins, leading to the discovery of lipoproteins. escardio.org This finding was essential, as it provided the context for how water-insoluble lipids like cholesterol and its esters are transported throughout the body. The invention of the ultracentrifuge allowed for the separation of these lipoproteins, such as LDL and HDL, and subsequent analysis of their lipid cores, where cholesteryl esters are found. escardio.org

Throughout the 20th century, researchers focused on the enzymatic processes governing cholesterol esterification. The distinct roles of the plasma enzyme LCAT and the intracellular enzyme ACAT were gradually uncovered, revealing the complex regulation of cholesterol transport and storage. ahajournals.orgscilit.com Early indications that the specific composition of cholesteryl esters within LDL was important came from the work of researchers like L.L. Rudel, who provided evidence that an atherogenic LDL particle is characterized by a core enriched in this compound. nih.gov These foundational discoveries paved the way for current research, which continues to explore the precise role of this compound in metabolic diseases and to identify therapeutic targets within the pathways of its metabolism. creative-proteomics.com

Structure

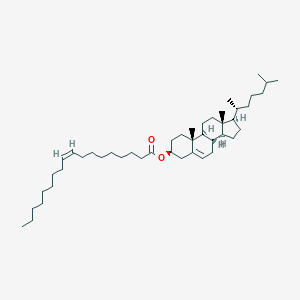

2D Structure

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECHNNFRHZQKU-RMUVNZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014621 | |

| Record name | Cholesteryl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; Odorless; [Alfa Aesar MSDS] | |

| Record name | Cholesteryl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

303-43-5 | |

| Record name | Cholesteryl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecenoate] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesteryl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DPK9KFN2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Esterification of Cholesteryl Oleate

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Isoenzymes

Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. researchgate.netnih.govwikipedia.org This enzymatic reaction is crucial for preventing the toxic accumulation of free cholesterol in cell membranes by converting it into a more inert form that can be stored in cytoplasmic lipid droplets. wikipedia.org In mammals, there are two isoenzymes, ACAT1 and ACAT2, which are encoded by two separate genes and exhibit distinct functions and tissue distributions. nih.govresearchgate.net

ACAT1 and ACAT2: Distinct Biochemical Functions and Cellular Localization

ACAT1 and ACAT2 have separate and distinct physiological roles, largely determined by their specific tissue expression and cellular localization. researchgate.netresearchgate.net ACAT1 is expressed ubiquitously in a wide range of tissues, including macrophages, adrenal glands, and kidneys, where it performs essential "housekeeping" functions. researchgate.netresearchgate.netfrontiersin.orgbiorxiv.org Its primary role is to maintain intracellular cholesterol balance, protecting cells from the cytotoxic effects of excess free cholesterol by converting it into cholesteryl esters for storage in lipid droplets. researchgate.netmolbiolcell.org

In contrast, ACAT2 expression is primarily restricted to the liver and the intestine, the major sites of apolipoprotein B (apoB)-containing lipoprotein assembly. molbiolcell.orgnih.govsigmaaldrich.com Specifically, in the liver, ACAT2 is found in hepatocytes, while ACAT1 is located in Kupffer cells. molbiolcell.orgahajournals.org In the intestine, ACAT2 is localized to the enterocytes, where it plays a critical role in the absorption of dietary cholesterol. researchgate.netsigmaaldrich.com The cholesteryl esters synthesized by ACAT2 are incorporated into nascent chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver for secretion into the circulation. nih.govresearchgate.net

The subcellular localization of their active sites also differs, reflecting their distinct functions. Both enzymes are located in the endoplasmic reticulum (ER). frontiersin.orgcreative-proteomics.com However, the topology of the proteins places the putative active site serine residue of ACAT1 in the cytosol, whereas the corresponding serine in ACAT2 is located in the ER lumen. molbiolcell.orgnih.gov This orientation is consistent with ACAT1's role in managing cytosolic cholesterol, while ACAT2's luminal active site facilitates the coupling of cholesterol esterification with the assembly of lipoproteins for secretion. molbiolcell.orgnih.gov

| Feature | ACAT1 | ACAT2 |

|---|---|---|

| Tissue Distribution | Ubiquitous (e.g., macrophages, adrenal glands, kidneys) researchgate.netfrontiersin.orgbiorxiv.org | Primarily liver and intestine molbiolcell.orgnih.govsigmaaldrich.com |

| Cellular Localization | Kupffer cells (in liver), various other cell types molbiolcell.orgahajournals.org | Hepatocytes, intestinal enterocytes researchgate.netahajournals.orgsigmaaldrich.com |

| Subcellular Localization | Endoplasmic Reticulum frontiersin.org | Endoplasmic Reticulum frontiersin.org |

| Primary Function | Intracellular cholesterol storage, prevention of free cholesterol toxicity researchgate.netmolbiolcell.org | Dietary cholesterol absorption and packaging into lipoproteins (VLDL, chylomicrons) for secretion nih.govresearchgate.net |

| Active Site Orientation | Cytosolic side of ER membrane molbiolcell.orgnih.gov | Luminal side of ER membrane molbiolcell.orgnih.gov |

Enzymatic Mechanisms of Cholesteryl Ester Synthesis by ACAT

The fundamental reaction catalyzed by both ACAT1 and ACAT2 is the transfer of a fatty acyl group from a long-chain fatty acyl-coenzyme A (CoA) molecule to the 3-beta-hydroxyl group of cholesterol, forming a cholesteryl ester and releasing coenzyme A. researchgate.netcreative-proteomics.commdpi.com This reaction is essential for converting cholesterol, an amphipathic molecule, into a highly hydrophobic cholesteryl ester that can be packed into the core of lipoproteins or stored in lipid droplets. sigmaaldrich.com

ACAT enzymes are members of the membrane-bound O-acyltransferase (MBOAT) family. nih.govbiorxiv.org Structural studies of human ACAT1 reveal that each protomer contains nine transmembrane segments. nih.gov These segments form two tunnels, one cytosolic and one transmembrane, that converge at the predicted catalytic site. nih.gov It is proposed that the acyl-CoA substrate enters the active site through the cytosolic tunnel, while cholesterol enters laterally from the membrane through the transmembrane tunnel. nih.gov The active site contains a highly conserved histidine residue (His460 in ACAT1) that is essential for catalysis. biorxiv.orgnih.gov

Regulatory Networks Governing ACAT Activity and Gene Expression

The regulation of ACAT activity is complex, involving transcriptional, post-transcriptional, and allosteric mechanisms to respond to cellular cholesterol levels.

Gene Expression: The expression of the two ACAT genes is regulated differently. The ACAT1 gene promoter lacks sterol regulatory elements (SREs), and its expression is generally not affected by cellular cholesterol levels. frontiersin.orgnih.gov In contrast, the human ACAT2 gene is subject to transcriptional regulation by cholesterol. nih.gov Studies in human hepatoma cell lines have demonstrated a dose-dependent increase in ACAT2 mRNA expression in response to cholesterol loading. nih.govresearchgate.net

Allosteric Regulation: ACAT1 activity is allosterically regulated by cholesterol. nih.gov The enzyme exhibits a sigmoidal response to cholesterol concentration, indicating that cholesterol acts not only as a substrate but also as a positive modulator. nih.govnih.gov It is suggested that ACAT1 possesses both a sterol substrate site and a distinct sterol activator site, with cholesterol being a superior activator compared to other sterols. nih.gov

Post-Transcriptional Regulation: ACAT activity can also be regulated at the post-transcriptional level. In some cell types, ACAT activity is upregulated in response to cholesterol loading without a corresponding change in mRNA levels. ahajournals.org Furthermore, the intracellular location and activity of ACAT can be influenced by other factors. For instance, in macrophages, high-density lipoprotein 2 (HDL2) can induce the translocation of ACAT from the perinuclear region to vesicular structures and the cell periphery, leading to its inactivation. ahajournals.orgnih.gov

Lecithin-Cholesterol Acyltransferase (LCAT) in Cholesteryl Ester Formation

Lecithin-Cholesterol Acyltransferase (LCAT) is the primary enzyme responsible for the esterification of cholesterol in the plasma, a process distinct from the intracellular activity of ACAT. sigmaaldrich.come-enm.org LCAT is synthesized in the liver and secreted into the bloodstream, where it associates with high-density lipoproteins (HDLs). e-enm.orgwikipedia.org

The enzymatic reaction catalyzed by LCAT involves the transfer of a fatty acyl group from the sn-2 position of phosphatidylcholine (lecithin) to the 3-beta-hydroxyl group of free cholesterol. sigmaaldrich.comnih.gov This reaction converts the discoidal, nascent pre-β-HDL particles into larger, spherical, mature α-HDL particles. e-enm.orgahajournals.org The newly formed, hydrophobic cholesteryl esters move into the core of the HDL particle. e-enm.orgwikipedia.org This process is a key step in reverse cholesterol transport, the pathway by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. ahajournals.org

The key difference between LCAT and ACAT lies in their location and the source of the acyl group. LCAT operates in the plasma and utilizes phosphatidylcholine as the acyl donor, whereas ACAT functions intracellularly and uses acyl-CoA as its substrate. sigmaaldrich.comsigmaaldrich.com

Substrate Specificity and Fatty Acyl-CoA Utilization in Cholesteryl Oleate (B1233923) Synthesis

The specific type of cholesteryl ester formed, such as cholesteryl oleate, depends on the fatty acyl-CoA or fatty acid substrate available to the enzyme. Both ACAT and LCAT exhibit certain preferences for the fatty acids they utilize.

LCAT's substrate specificity is also a determining factor in the composition of cholesteryl esters found in plasma lipoproteins. The enzyme's activity is influenced by the fatty acid present in the sn-2 position of the phosphatidylcholine substrate. nih.gov

| Enzyme | Location | Acyl Group Donor | Primary Function |

|---|---|---|---|

| ACAT1 | Intracellular (Endoplasmic Reticulum) frontiersin.org | Oleoyl-CoA and other fatty acyl-CoAs researchgate.netbiorxiv.org | Cellular storage of cholesteryl esters molbiolcell.org |

| ACAT2 | Intracellular (Endoplasmic Reticulum) frontiersin.org | Oleoyl-CoA and other fatty acyl-CoAs researchgate.net | Lipoprotein assembly and secretion nih.gov |

| LCAT | Plasma (associated with HDL) e-enm.orgwikipedia.org | Phosphatidylcholine (Lecithin) sigmaaldrich.com | Reverse cholesterol transport ahajournals.org |

Metabolic Pathways and Turnover of Cholesteryl Oleate

Cholesteryl Ester Hydrolysis and Degradation

The breakdown of cholesteryl esters, such as cholesteryl oleate (B1233923), is a critical step for liberating free cholesterol, which can then be used for membrane structure, steroid hormone synthesis, or efflux from the cell. nih.govunama.br This hydrolytic process occurs via distinct pathways in different subcellular compartments, primarily the cytoplasm (a neutral pH environment) and the lysosomes (an acidic environment). koreamed.org

The hydrolysis of cholesteryl esters in the cytoplasm is carried out by a group of enzymes collectively known as neutral cholesteryl ester hydrolases (nCEHs). portlandpress.com Although initially attributed to a single enzyme, research has revealed that several different enzymes contribute to this activity, demonstrating functional diversity and sometimes redundancy. nih.govportlandpress.com

Key enzymes identified as contributing to neutral cholesteryl ester hydrolysis include:

Hormone-Sensitive Lipase (B570770) (HSL): Initially known for its role in triacylglycerol breakdown in adipose tissue, HSL is also a potent neutral cholesteryl ester hydrolase in various tissues. portlandpress.comwikipedia.org

Carboxylesterase 1 (CES1): In human macrophages, CES1 has been identified as a major contributor to the total neutral CE hydrolytic activity. nih.gov

Neutral Cholesteryl Ester Hydrolase (NCEH): A murine orthologue of KIAA1363, designated NCEH, has been identified as a microsomal nCEH with high expression in macrophages. nih.gov

The existence of multiple nCEH enzymes suggests a complex and finely tuned system for mobilizing cholesterol from cytoplasmic lipid droplets, tailored to the specific needs of different cell types. nih.govportlandpress.com

Table 1: Functional Diversity of Key Neutral Cholesteryl Ester Hydrolases (nCEHs)

| Enzyme | Alias(es) | Primary Location(s) | Key Role in Cholesteryl Ester Metabolism |

| Hormone-Sensitive Lipase (HSL) | Cholesteryl Ester Hydrolase (CEH) | Adipose tissue, steroidogenic tissues (adrenals, gonads), macrophages. nih.govportlandpress.com | Mobilizes cholesteryl esters from lipid droplets for steroid hormone production and energy metabolism. researchgate.netwikipedia.org |

| Carboxylesterase 1 (CES1) | CEH | Human macrophages, liver. nih.govconicet.gov.ar | Accounts for a majority of the total intracellular CE hydrolase activity in human macrophages. nih.gov |

| Carboxylesterase 3 (CES3) | Triacylglycerol Hydrolase (TGH) | Human macrophages. nih.govconicet.gov.ar | Functionally compensates for CES1 deficiency, hydrolyzing CEs to maintain cholesterol efflux. nih.gov |

| Neutral Cholesteryl Ester Hydrolase (NCEH) | KIAA1363 (murine orthologue) | Murine and human macrophages (microsomes). nih.gov | A key enzyme for removing cholesterol from macrophage foam cells. nih.gov |

Hormone-sensitive lipase (HSL) is a multifunctional intracellular neutral lipase that hydrolyzes not only triacylglycerols but also cholesteryl esters. nih.govportlandpress.com It is a key enzyme in the catabolism of cholesteryl esters stored within cytoplasmic lipid droplets. researchgate.net HSL is highly expressed in adipose tissue and steroidogenic tissues like the adrenal glands and gonads, where it plays an essential role in providing the free cholesterol precursor required for steroid hormone synthesis. researchgate.netnih.govoup.com

The activity of HSL is acutely regulated by hormones through reversible phosphorylation. portlandpress.comwikipedia.org For instance, hormones that increase cyclic AMP (cAMP) levels, such as adrenocorticotropic hormone (ACTH) in the adrenal glands, lead to the activation of protein kinase A (PKA). wikipedia.org PKA then phosphorylates and activates HSL, increasing the hydrolysis of stored cholesteryl esters. wikipedia.orggrantome.com This releases free cholesterol that can be transported to the mitochondria for conversion into steroid hormones. researchgate.net Studies in HSL-deficient mice have confirmed its critical role, showing a loss of neutral CEH activity in the adrenal glands and a significantly reduced steroidogenic response to ACTH. researchgate.netoup.com

Lysosomal acid lipase (LAL), encoded by the LIPA gene, is the essential enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides that enter the cell via the endocytic pathway. ahajournals.orgresearchgate.nethmdb.ca When cells take up lipoproteins, such as low-density lipoprotein (LDL), the particles are transported to lysosomes. mdpi.combiologists.com Inside the acidic environment of the lysosome, LAL catalyzes the breakdown of cholesteryl oleate and other esters, releasing free cholesterol and fatty acids. ahajournals.orgkoreamed.org

LAL is the sole lysosomal enzyme known to perform this function, making it critical for cellular cholesterol homeostasis. ahajournals.org Its optimal activity occurs at an acidic pH (4.5-5.0), characteristic of the lysosomal compartment. rhea-db.orgkoreamed.org The free cholesterol generated by LAL is then transported out of the lysosome to other cellular compartments, such as the endoplasmic reticulum and the plasma membrane, where it can be used for various cellular functions or effluxed from the cell. ahajournals.orgbiologists.com Deficiency in LAL activity leads to the massive accumulation of cholesteryl esters and triglycerides in the lysosomes, causing rare genetic disorders known as Wolman disease and cholesteryl ester storage disease (CESD). researchgate.netresearchgate.net

The hydrolysis of cholesteryl esters is a tightly regulated process governed by biochemical mechanisms and various regulatory factors to maintain cellular cholesterol balance. creative-proteomics.comphysiology.org

Key Regulatory Factors:

Hormonal Signals: Hormones are primary regulators, particularly of neutral hydrolysis. In steroidogenic tissues, trophic hormones like ACTH stimulate HSL activity via cAMP-dependent phosphorylation to increase the supply of cholesterol for steroid synthesis. wikipedia.orgoup.comgrantome.com Conversely, hormones like insulin (B600854) can have an opposing effect. nih.govcreative-proteomics.com

Cellular Cholesterol Levels: The process is subject to feedback regulation. High levels of intracellular free cholesterol can suppress the activity of hydrolytic enzymes or promote the re-esterification of cholesterol by acyl-CoA:cholesterol acyltransferase (ACAT), shifting the balance towards storage. creative-proteomics.comphysiology.org Conversely, low cholesterol levels can stimulate hydrolysis. physiology.org

Substrate Availability and Compartmentalization: The hydrolysis rate is dependent on the access of hydrolase enzymes to their cholesteryl ester substrates. researchgate.net In the cytoplasm, proteins on the surface of lipid droplets, such as perilipins, regulate HSL's access to the stored cholesteryl ester core. portlandpress.comwikipedia.org In the lysosome, the delivery of lipoproteins determines the amount of substrate available for LAL. ahajournals.org

Gene Expression: The expression of hydrolase enzymes can be regulated transcriptionally in response to long-term changes in cholesterol flux. physiology.org For example, conditions that increase cholesterol demand or efflux, such as biliary diversion, can lead to increased expression of hepatic CEH. physiology.org

Table 2: Regulation of Cholesteryl Ester Hydrolysis

| Regulatory Factor | Mechanism of Action | Primary Enzyme(s) Affected | Outcome |

| Trophic Hormones (e.g., ACTH) | Increases cAMP, leading to PKA-mediated phosphorylation and activation. wikipedia.orggrantome.com | HSL | Increased hydrolysis of stored cholesteryl esters. oup.com |

| High Intracellular Cholesterol | Feedback inhibition; promotes re-esterification via ACAT. creative-proteomics.comphysiology.org | CEHs | Decreased net hydrolysis; favors cholesterol storage. creative-proteomics.com |

| Low Intracellular Cholesterol | Lovastatin-induced inhibition of cholesterol synthesis leads to upregulation. physiology.org | Hepatic CEH | Increased enzyme activity and mRNA levels. physiology.org |

| Lipid Droplet Proteins (e.g., Perilipins) | Regulate enzyme access to the neutral lipid core of the droplet. portlandpress.comwikipedia.org | HSL | Modulates the rate of cytoplasmic lipolysis. creative-proteomics.com |

| Lysosomal Trafficking | Delivery of lipoproteins (e.g., LDL) to lysosomes. ahajournals.orgmdpi.com | LAL | Determines substrate availability for lysosomal hydrolysis. ahajournals.org |

Intracellular Trafficking and Compartmentalization of this compound

Following its synthesis, this compound does not remain free in the cytoplasm. It is trafficked and stored in specialized organelles to prevent toxicity from excess free lipids and to create a regulated reservoir of cholesterol. creative-proteomics.com

Lipid droplets are ubiquitous cellular organelles dedicated to the storage of neutral lipids, including triacylglycerols and cholesteryl esters like this compound. creative-proteomics.comwikipedia.org They consist of a hydrophobic core of these neutral lipids, surrounded by a unique phospholipid monolayer and a coat of specific proteins. wikipedia.org

Biogenesis: The formation of lipid droplets begins at the endoplasmic reticulum (ER). creative-proteomics.comnih.gov Enzymes located in the ER membrane, such as acyl-CoA:cholesterol acyltransferase (ACAT), synthesize cholesteryl esters from cholesterol and fatty acids. creative-proteomics.comnih.gov These newly synthesized, hydrophobic molecules accumulate between the two leaflets of the ER membrane, forming a lens-like structure. nih.gov As more neutral lipids are added, this lens grows and eventually buds off from the ER into the cytoplasm, forming a mature lipid droplet. wikipedia.orgnih.gov This budding process is facilitated by specific proteins, such as the fat storage-inducing transmembrane (FIT) proteins. nih.gov

Storage and Dynamics: Once formed, lipid droplets are not static reservoirs but highly dynamic organelles. creative-proteomics.comwikipedia.org They can grow by fusing with other droplets or by acquiring more lipids. wikipedia.org The surface of the lipid droplet is coated with proteins, most notably from the perilipin family (PLINs), which are crucial for regulating lipid metabolism. wikipedia.org These proteins act as gatekeepers, controlling the access of lipases like HSL to the cholesteryl ester core. portlandpress.comcreative-proteomics.com During times of demand, such as for hormone synthesis or membrane production, hormonal signals trigger the modification of these coat proteins, allowing lipases to bind to the droplet surface and hydrolyze the stored cholesteryl esters, releasing free cholesterol for cellular use. portlandpress.comcreative-proteomics.com This process of lipid mobilization is known as lipolysis. creative-proteomics.comahajournals.org

Inter-organelle Transport Mechanisms: Endoplasmic Reticulum, Lysosomes, and Plasma Membrane Flux

The intracellular journey of this compound, a neutral lipid, is intricately linked with the transport of its precursor, cholesterol, between various organelles, primarily the endoplasmic reticulum (ER), lysosomes, and the plasma membrane. This compound is predominantly stored in lipid droplets (LDs), which are dynamic organelles that originate from the ER. lipotype.com

The ER serves as the primary site for the synthesis of this compound, where acyl-CoA:cholesterol acyltransferases (ACATs) catalyze the esterification of cholesterol with fatty acids like oleic acid. nih.gov Following its synthesis, this compound is sequestered within the hydrophobic core of budding lipid droplets. lipotype.comnih.gov The transport of this compound from the ER to other organelles is thought to occur through mechanisms that are still being fully elucidated, including potential transfer at membrane contact sites (MCSs) where the ER is in close proximity to other organelles. mdpi.comnih.gov

Lysosomes are central to the processing of this compound that enters the cell via the uptake of low-density lipoproteins (LDL). mdpi.compnas.org LDL particles are internalized through receptor-mediated endocytosis and trafficked to lysosomes. nih.govpnas.org Within the lysosome, lysosomal acid lipase (LAL) hydrolyzes the cholesteryl esters back into free cholesterol and fatty acids. pnas.orgmdpi.com This liberated cholesterol is then transported out of the lysosome to other cellular destinations. pnas.orgpnas.org

The flux of cholesterol between the plasma membrane and internal organelles is a critical aspect of cellular cholesterol homeostasis. While the plasma membrane is rich in cholesterol, the ER maintains a much lower concentration. mdpi.com Evidence suggests that cholesterol derived from LDL first travels from the lysosome to the plasma membrane and subsequently to the ER. pnas.orgpnas.org This transport to the ER is crucial for feedback regulation of cholesterol synthesis and uptake. pnas.orgpnas.org Excess cholesterol in the ER can then be re-esterified into this compound for storage in lipid droplets. nih.govpnas.org

Characterization of Vesicular and Non-Vesicular Transport Pathways

The movement of lipids like cholesterol and its esterified form, this compound, throughout the cell is accomplished by two main types of pathways: vesicular and non-vesicular transport. nih.gov

Vesicular Transport involves the movement of cargo within membrane-bound sacs called vesicles. nih.gov This is a primary mechanism for the transport of LDL-derived this compound to lysosomes via the endocytic pathway. mdpi.com

Non-Vesicular Transport facilitates the transfer of lipids between organelles at membrane contact sites (MCSs) and is often mediated by lipid transfer proteins (LTPs). nih.govnih.gov This pathway is crucial for the rapid movement of cholesterol. mdpi.com Several families of LTPs have been identified that are involved in cholesterol transport, including the oxysterol-binding protein (OSBP)-related proteins (ORPs) and the steroidogenic acute regulatory (StAR) related lipid transfer (START) domain-containing proteins. nih.govresearchgate.net While specific LTPs dedicated to this compound transport are less defined, non-vesicular transport is believed to be important for moving lipids between lipid droplets and other organelles. nih.gov

| Transport Pathway | Description | Key Components |

| Vesicular | Movement of molecules within membrane-enclosed vesicles. | Endosomes, Lysosomes, LDL particles. mdpi.com |

| Non-Vesicular | Direct transfer of lipids at membrane contact sites, often protein-mediated. | Lipid Transfer Proteins (e.g., ORPs, Asters), Membrane Contact Sites (ER-PM, ER-Lysosome). nih.govresearchgate.netpnas.org |

Interplay of this compound with Cellular Cholesterol Efflux Pathways (e.g., ABCA1, ABCG1, SR-BI)

Cellular cholesterol efflux is a vital process for preventing the toxic accumulation of cholesterol and is mediated by a set of specialized transporters. The metabolism of this compound is intrinsically linked to this process, as the hydrolysis of stored cholesteryl esters provides the free cholesterol substrate for these efflux pathways. ahajournals.orghapres.com

ATP-binding cassette transporter A1 (ABCA1): This transporter plays a rate-limiting role in reverse cholesterol transport by facilitating the efflux of cellular cholesterol to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles. ahajournals.orgjapsonline.com The availability of free cholesterol, liberated from the breakdown of this compound by enzymes like neutral cholesterol ester hydrolase (NCEH1), is critical for ABCA1-mediated efflux. hapres.comuzh.ch

ATP-binding cassette transporter G1 (ABCG1): ABCG1 also mediates cholesterol efflux, but primarily to mature HDL particles. japsonline.com Its function is similarly dependent on the intracellular pool of free cholesterol that is supplied by the hydrolysis of this compound stores. ahajournals.org

The relationship between this compound storage and cholesterol efflux is a tightly controlled homeostatic mechanism. When cellular cholesterol levels are high, the esterification into this compound for storage in lipid droplets is favored. Conversely, activation of cholesterol efflux pathways stimulates the hydrolysis of these stores to ensure a sufficient supply of free cholesterol for the transporters. ahajournals.org

| Efflux Transporter | Primary Acceptor | Role in Cholesterol Efflux |

| ABCA1 | Lipid-poor apolipoprotein A-I (apoA-I) | Mediates the initial step of reverse cholesterol transport. ahajournals.orgjapsonline.com |

| ABCG1 | Mature HDL | Contributes to cholesterol removal from macrophages. ahajournals.orgjapsonline.com |

| SR-BI | HDL | Facilitates bidirectional cholesterol flux. uzh.chresearchgate.net |

Cellular Roles and Molecular Mechanisms of Cholesteryl Oleate

Regulation of Cellular Cholesterol Homeostasis by Cholesteryl Oleate (B1233923) Dynamics

Cholesteryl oleate is a key player in the intricate regulation of cellular cholesterol balance. As an ester of cholesterol and oleic acid, it represents a stored form of cholesterol, sequestered within intracellular lipid droplets. medchemexpress.comcreative-proteomics.com This process of esterification is a critical mechanism for preventing the toxic effects that can arise from an excess of free cholesterol in cellular membranes. creative-proteomics.com

The formation of this compound is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.comahajournals.org There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in a wide range of tissues and is responsible for the synthesis of cholesteryl esters that are stored within cells. ahajournals.org In contrast, ACAT2 is predominantly expressed in the liver and intestines, where it produces cholesteryl esters that are incorporated into lipoproteins for secretion. ahajournals.org The availability of oleoyl-CoA, derived from both dietary sources and de novo synthesis, makes it a preferred substrate for ACAT, leading to the abundance of this compound. nih.gov

The dynamics of this compound are central to maintaining cholesterol homeostasis. When cellular levels of free cholesterol are high, the activity of ACAT is stimulated, leading to the increased formation and storage of this compound in lipid droplets. nih.gov Conversely, when the cell requires cholesterol for processes such as membrane synthesis or steroid hormone production, the stored this compound can be hydrolyzed to release free cholesterol. creative-proteomics.com This delicate balance between esterification and hydrolysis ensures a steady supply of cholesterol while preventing its cytotoxic accumulation. nih.gov

However, disruptions in these dynamics can have pathological consequences. For instance, the accumulation of this compound is a hallmark of foam cell formation in atherosclerosis. wikipedia.orgoup.com In this process, macrophages in the arterial wall take up excessive amounts of modified low-density lipoproteins (LDL), leading to a massive buildup of this compound-laden lipid droplets. wikipedia.org The enrichment of LDL particles with this compound, often driven by diets high in monounsaturated fats, is associated with an increased risk of atherosclerosis. nih.govnih.gov

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Location | Function |

| ACAT1 | Various tissues | Intracellular synthesis of cholesteryl esters for storage. ahajournals.org |

| ACAT2 | Liver, Intestine | Synthesis of cholesteryl esters for secretion in lipoproteins. ahajournals.org |

| LCAT | Plasma | Forms cholesteryl esters in HDL, primarily with polyunsaturated fatty acids. ahajournals.org |

| Neutral Hydrolases | Cytoplasm | Hydrolyze cholesteryl esters in lipid droplets to release free cholesterol. ahajournals.org |

| Lysosomal Acid Lipase (B570770) | Lysosomes | Hydrolyzes cholesteryl esters delivered to the lysosome via autophagy. ahajournals.org |

Influence on Lipid Droplet Architecture and Remodeling Processes

This compound plays a significant role in shaping the structure and dynamics of lipid droplets, which are cellular organelles dedicated to the storage of neutral lipids. wikipedia.org The core of a lipid droplet is primarily composed of triacylglycerols and cholesteryl esters, surrounded by a phospholipid monolayer embedded with various proteins. wikipedia.org

The highly hydrophobic nature of this compound is a key determinant of lipid droplet architecture. creative-proteomics.com Its presence within the lipid droplet core contributes to the organelle's expansion and helps to stabilize its structure. creative-proteomics.com The formation of lipid droplets begins in the endoplasmic reticulum (ER), where enzymes like ACAT synthesize cholesteryl esters. creative-proteomics.comnih.gov These newly synthesized neutral lipids accumulate between the leaflets of the ER membrane, eventually budding off to form mature lipid droplets in the cytoplasm. nih.gov

Research has shown that the composition of neutral lipids within the core influences the physical properties of the lipid droplet. While triacylglycerols have a low melting point, cholesteryl esters have a much higher melting point. researchgate.netscientifiq.ai This can lead to the formation of supercooled or liquid-crystalline phases within the lipid droplet, depending on the relative concentration of cholesteryl esters. researchgate.netscientifiq.ai

The remodeling of lipid droplets is a dynamic process involving the synthesis and breakdown of their core components. The hydrolysis of this compound releases free cholesterol and oleic acid, which can then be utilized by the cell. This process is mediated by neutral cholesteryl ester hydrolases. ahajournals.org The regulation of these enzymes is crucial for controlling the release of stored cholesterol and influencing the size and number of lipid droplets within a cell. ahajournals.org The interplay between the synthesis and hydrolysis of this compound is therefore fundamental to the continuous remodeling of lipid droplets in response to the cell's metabolic needs. creative-proteomics.com

Table 2: Impact of this compound on Lipid Droplet Characteristics

| Characteristic | Influence of this compound |

| Core Composition | A major component of the neutral lipid core, alongside triacylglycerols. wikipedia.org |

| Size | Promotes the enlargement of lipid droplets due to its hydrophobicity. creative-proteomics.com |

| Stability | Contributes to the overall stability of the lipid droplet structure. creative-proteomics.com |

| Physical State | Can lead to the formation of supercooled or liquid-crystalline phases within the core. researchgate.netscientifiq.ai |

| Dynamics | Subject to continuous synthesis and hydrolysis, driving lipid droplet remodeling. ahajournals.org |

Involvement in Cellular Stress Responses and Intracellular Lipid Accumulation

This compound is intricately involved in cellular responses to various forms of stress, primarily through its role in the formation and function of lipid droplets. nih.gov A key function of lipid droplets is to buffer cells against the harmful effects of excess lipids, a condition known as lipotoxicity. nih.gov By sequestering potentially toxic free fatty acids and free cholesterol into the less reactive form of cholesteryl esters, lipid droplets protect cellular membranes and organelles from damage. nih.gov

During periods of cellular stress, such as nutrient deprivation or oxidative stress, there can be an increased influx of fatty acids into the cell or a mobilization of stored lipids. nih.gov The esterification of these fatty acids with cholesterol to form this compound is a critical protective mechanism. nih.gov This process prevents the accumulation of free fatty acids and their derivatives, which can disrupt cellular signaling and induce apoptosis. nih.gov

The accumulation of this compound-laden lipid droplets is a prominent feature of several pathological conditions associated with cellular stress. In the context of atherosclerosis, the uptake of oxidized LDL by macrophages leads to massive intracellular accumulation of this compound, contributing to the formation of foam cells and the progression of the disease. wikipedia.orgescardio.org This accumulation can also trigger inflammatory responses within the vessel wall. escardio.org

Furthermore, endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER, has been shown to affect cholesterol homeostasis and lipid droplet formation. mdpi.com ER stress can influence the expression and activity of enzymes involved in cholesterol metabolism, potentially leading to increased synthesis and accumulation of this compound. mdpi.com

Table 3: this compound in Cellular Stress and Lipid Accumulation

| Stress Condition | Role of this compound |

| Lipotoxicity | Sequesters excess free fatty acids and cholesterol, preventing cellular damage. nih.gov |

| Oxidative Stress | Involved in the protective response by storing lipids in a less reactive form. nih.govmdpi.com |

| ER Stress | Its synthesis and accumulation can be modulated by ER stress responses. mdpi.com |

| Atherosclerosis | Accumulates in macrophages, leading to foam cell formation. wikipedia.org |

Modulation of Cellular Proliferation and Specific Gene Expression Profiles

The components of this compound, namely cholesterol and oleic acid, can influence cellular proliferation and the expression of specific genes. Oleic acid, a monounsaturated fatty acid, has been shown to have varied effects on cell proliferation depending on the cell type and concentration. nih.govnih.govmdpi.com

Some studies have indicated that oleic acid can promote the proliferation of certain cell types. For instance, in some cancer cell lines, oleic acid treatment has been associated with increased cell growth. nih.gov This effect may be mediated through the activation of specific signaling pathways, such as the integrin-linked kinase (ILK) pathway. nih.gov

Conversely, other research has demonstrated that oleic acid can have anti-proliferative effects in different cellular contexts. mdpi.com In some cancer models, oleic acid has been shown to inhibit cell proliferation and induce apoptosis. mdpi.com These disparate effects highlight the complexity of fatty acid signaling and its dependence on the specific cellular environment.

Cholesterol itself is essential for cell proliferation, as it is a critical component of cell membranes and is required for cell division. frontiersin.org The regulation of cholesterol biosynthesis is tightly linked to cell proliferation, with cancer cells often exhibiting increased cholesterol synthesis to support their rapid growth. frontiersin.org

The metabolism of this compound and its components can also influence the expression of genes involved in lipid metabolism. For example, oleic acid has been shown to upregulate the expression of genes such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis. nih.gov By influencing the expression of these and other genes, the dynamics of this compound can have a broad impact on cellular metabolism and function.

Table 4: Effects of this compound Components on Cellular Processes

| Component | Effect on Proliferation | Effect on Gene Expression |

| Oleic Acid | Can be pro-proliferative or anti-proliferative depending on cell type and context. nih.govmdpi.com | Upregulates genes involved in lipid metabolism, such as PPARs. nih.gov |

| Cholesterol | Essential for cell membrane synthesis and proliferation. frontiersin.org | Influences the expression of genes involved in its own synthesis and uptake. nih.gov |

Methodologies for Academic Research on Cholesteryl Oleate

Quantitative Analytical Techniques

A variety of quantitative methods are employed to measure cholesteryl oleate (B1233923) concentrations and study its interactions. These techniques range from high-throughput mass spectrometry to specific enzymatic assays, each providing unique insights into the molecule's behavior.

Mass spectrometry (MS) has become an indispensable tool for the analysis of cholesteryl esters due to its high sensitivity and specificity. americanpharmaceuticalreview.comabo.fi Coupled with liquid chromatography (LC), LC-MS allows for the separation and quantification of individual cholesteryl ester species, including cholesteryl oleate, from complex biological matrices like cells and tissues. nih.govbiorxiv.orgacs.org This approach overcomes challenges associated with the hydrophobicity and poor ionization of these neutral lipids. nih.govacs.org Reverse-phase LC-MS methods are particularly effective and compatible with high-throughput lipidomics strategies. nih.govbiorxiv.orgacs.org In tandem MS (MS/MS), a characteristic fragment ion corresponding to dehydrated cholesterol (m/z 369.351) is often used to confirm the presence of cholesteryl esters. biorxiv.orgbiorxiv.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a powerful surface imaging technique that provides detailed chemical maps of biological samples with submicrometer resolution. nih.govresearchgate.net ToF-SIMS has been used to study the 3D distribution of lipids in the stratum corneum, revealing that this compound has a distinct localization compared to other lipids like ceramides (B1148491) and cholesteryl sulfate. nih.gov This technique is also employed for the quantitative imaging of cholesterol and its esters in the membranes of individual cells, such as macrophages. researchgate.netnih.gov By combining ToF-SIMS with multivariate analysis, researchers can quantify the molar percentage of cholesterol within specific membrane locations. acs.org

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Application for this compound | Advantages | Limitations |

|---|---|---|---|---|

| LC-MS/MS | Separates lipids by chromatography before ionization and mass analysis. | Quantification of this compound in cell lines and tissues. nih.govbiorxiv.org | High throughput, robust quantification. nih.govacs.org | Challenges with hydrophobicity and poor ionization of neutral lipids. nih.govbiorxiv.org |

| ToF-SIMS | A primary ion beam sputters secondary ions from a sample surface, which are analyzed by mass. | 3D molecular imaging of this compound in skin layers and single cells. nih.govnih.gov | High spatial resolution, label-free imaging. nih.govresearchgate.net | High energy can cause molecular fragmentation. researchgate.net |

Chromatographic techniques are fundamental for isolating this compound from other lipids before quantification. High-Performance Liquid Chromatography (HPLC) is widely used for the separation of neutral lipid classes. doi.org Normal-phase HPLC can effectively separate cholesteryl esters, triglycerides, fatty acids, and cholesterol into distinct classes. doi.org

Thin-Layer Chromatography (TLC) offers a rapid and effective method for separating neutral lipids based on polarity. researchgate.netrockefeller.edu Using sequential solvent systems, TLC can achieve excellent separation of cholesteryl esters from mono-, di-, and triglycerides, as well as free fatty acids. researchgate.net After separation on a TLC plate, the spot corresponding to cholesteryl esters can be scraped and the lipid eluted for further analysis, such as determining its fatty acid composition. nih.gov

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS) or liquid chromatography (GC-LC), is another powerful tool. GC can separate cholesteryl esters based on the chain length and degree of unsaturation of their fatty acid components. nih.gov While highly effective, GC-MS analysis of lipids like cholesterol and its esters often requires a derivatization step to make them volatile. americanpharmaceuticalreview.comnih.gov

Spectroscopic methods provide invaluable information about the structure, conformation, and interactions of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. ¹H-NMR can be used to characterize and quantify cholesteryl esters by identifying the resonance of the proton on the third carbon of the cholesterol backbone. nih.gov Solid-state NMR is particularly useful for studying the interactions of cholesterol and its esters within model membranes, providing insights into their orientation and dynamics. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is used to study the vibrational characteristics of molecules, which provides information on their conformation and intermolecular interactions. researchgate.net FTIR has been employed to analyze native wax ester and cholesteryl ester fractions to determine how they influence each other's hydrocarbon chain conformation. nih.gov These studies have shown that cholesteryl esters can increase the order of hydrocarbon chains in other lipids. nih.gov

Enzymatic assays provide a functional measure of the metabolic processes involving this compound. These assays are crucial for determining the activity of enzymes responsible for the synthesis (esterification) and breakdown (hydrolysis) of cholesteryl esters.

Cholesterol esterase (also known as cholesteryl ester hydrolase) activity can be measured by quantifying the amount of free cholesterol produced from a cholesteryl ester substrate. nih.govworthington-biochem.com A common method involves a two-step reaction: first, cholesterol esterase hydrolyzes the ester, and second, cholesterol oxidase acts on the liberated cholesterol, producing hydrogen peroxide. researchgate.net The hydrogen peroxide can then be coupled to a chromogenic substrate via a peroxidase enzyme, resulting in a colored product that can be measured spectrophotometrically. nih.gov This method is highly reproducible and correlates well with radioassay techniques. nih.gov

Conversely, esterification activity, often catalyzed by Acyl-CoA:cholesterol acyltransferase (ACAT), can be assessed by measuring the formation of cholesteryl esters from cholesterol and a fatty acid source. This often involves using radiolabeled precursors to track the synthesis of the esterified product. scilit.com

Isotopic Labeling and Tracing Studies in this compound Metabolism (e.g., Tritiated this compound, ¹⁴C-labeled precursors)

Isotopic labeling is a cornerstone technique for studying the dynamics of lipid metabolism in vivo. bioscientifica.comwustl.edu By introducing molecules labeled with stable or radioactive isotopes, researchers can trace the metabolic fate of precursors and the kinetics of this compound synthesis, transport, and breakdown. researchgate.netmdpi.com

Stable isotopes, such as ¹³C and deuterium (B1214612) (²H), are frequently used. bioscientifica.commdpi.com For instance, by administering ¹³C-labeled oleate to mice, scientists can track its incorporation into various lipid pools, including cholesteryl esters within different lipoprotein fractions, using mass spectrometry. researchgate.netukisotope.com This approach provides detailed insights into fatty acid trafficking and dyslipidemia. researchgate.net

Radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) have also been historically important. nih.gov For example, emulsions labeled with [¹⁴C]-triglyceride and [³H]-cholesteryl ether have been used to simultaneously track lipolysis and the clearance of emulsion particles by the liver in rats. nih.gov Such studies have demonstrated that the lipid composition of both the surface and core of lipoprotein particles critically influences their metabolism. nih.gov However, researchers must be cautious, as some studies have found that tritiated cholesterol may not always behave identically to ¹⁴C-labeled cholesterol in vivo, highlighting the need for careful validation of tracers. nih.govresearchgate.net

Table 2: Examples of Isotopic Tracers in this compound Research

| Isotope/Tracer | Research Application | Key Finding |

|---|---|---|

| ¹³C-Oleate | Tracking fatty acid incorporation into lipoprotein cholesteryl esters in mice. researchgate.netukisotope.com | Provides insight into lipid trafficking and the pathophysiology of dyslipidemia. researchgate.net |

| [³H]-Cholesteryl Ether & [¹⁴C]-Triglyceride | Studying the metabolism of lipid emulsions in rats. nih.gov | This compound in the emulsion core delayed both lipolysis and organ uptake. nih.gov |

| [³H]-Oleate | Measuring the distribution of oleate into different lipid classes in cells. babraham.ac.ukresearchgate.net | Oleate is rapidly incorporated into triglycerides and cholesteryl esters following stimulation. babraham.ac.uk |

Microscopic and Imaging Approaches for Subcellular Localization of this compound

Visualizing the location of this compound within cells is crucial for understanding its role in cellular processes and pathologies. This compound is a primary component of lipid droplets, which are dynamic organelles involved in energy storage and lipid homeostasis. nih.gov

Fluorescence microscopy is a common method for imaging lipid droplets, often using lipophilic dyes. researchgate.netnih.gov However, label-free techniques are gaining prominence as they avoid potential artifacts introduced by fluorescent probes. arxiv.org

Nonlinear optical microscopy techniques like Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) are powerful label-free methods for imaging lipids. arxiv.orguci.edu These techniques probe the intrinsic vibrational signatures of molecules, allowing for chemically specific imaging. arxiv.org Hyperspectral SRS, for example, can classify and quantify different lipid species, including saturated and unsaturated cholesteryl esters, at a subcellular resolution in tissue sections. nih.gov CARS microscopy has been used to identify this compound structures and cholesterol crystals within atherosclerotic plaques. uci.eduresearchgate.net

Electron microscopy, combined with cytochemical probes, offers the highest resolution for localizing molecules. For instance, a modified, non-cytolytic form of perfringolysin O, which binds specifically to cholesterol, can be used to label cholesterol-rich domains in cell membranes and organelles for visualization by immunoelectron microscopy. researchgate.net Holotomographic microscopy is another emerging label-free method that can visualize the accumulation of lipid droplets in living cells based on their refractive index. nih.gov

In Vitro Cellular and Biochemical Model Systems

In vitro models are indispensable for dissecting the molecular and cellular pathways involving this compound. These systems offer controlled environments to investigate its synthesis, storage, and transport, as well as its pathological implications.

Utilization of Cell Line Models for Studying this compound Dynamics (e.g., Macrophages, Hepatocytes, Smooth Muscle Cells)

Cell lines are fundamental tools for exploring the cellular life cycle of this compound, from its formation to its role in cellular dysfunction.

Macrophages:

Macrophage-derived foam cells are a hallmark of atherosclerosis, characterized by the massive accumulation of cholesteryl esters, with this compound being a major component. americanpharmaceuticalreview.com In vitro, macrophage cell lines such as the human THP-1 and murine RAW 264.7 are widely used to model foam cell formation. semanticscholar.orgportlandpress.comnih.gov These cells are typically loaded with modified lipoproteins like acetylated low-density lipoprotein (acLDL) to induce the accumulation of intracellular lipid droplets rich in cholesteryl esters. americanpharmaceuticalreview.comnih.gov Studies using these models have shown that the fatty acid composition of the accumulated cholesteryl esters is often high in oleic acid, even when the provided lipoproteins are rich in other fatty acids like linoleic acid. nih.gov This highlights the active intracellular processes governing cholesteryl ester composition.

The human monocyte cell line THP-1, when differentiated into macrophages, serves as a robust model to study factors regulating cholesterol accumulation, esterification, and mobilization. ahajournals.org For instance, research on THP-1 cells has investigated the effects of chylomicron remnants on the synthesis of cholesteryl ester, measuring the incorporation of radiolabeled oleate. semanticscholar.orgportlandpress.com Furthermore, these models are crucial for screening the effects of compounds that may inhibit cholesteryl ester accumulation, a key therapeutic strategy for atherosclerosis. ahajournals.orgmdpi.com A novel technique for generating macrophage foam cells involves using lysophosphatidylcholine (B164491) to form mixed micelles with cholesterol or cholesteryl ester, which are then incubated with RAW 264.7 or mouse peritoneal macrophages. nih.gov

Hepatocytes:

The human hepatoma cell line HepG2 is a valuable in vitro model for studying liver lipid metabolism, including the synthesis and secretion of lipoproteins containing this compound. nih.gov These cells can be induced to develop steatosis, an accumulation of lipids, by treatment with oleic acid. nih.govspandidos-publications.com Studies with HepG2 cells have shown that loading with both LDL-cholesterol and oleic acid leads to a significant accumulation of free cholesterol and the formation of cholesterol crystals within lipid droplets. researchgate.net This model is instrumental in investigating the mechanisms by which cholesterol and its esters contribute to the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). nih.gov For example, research has demonstrated that cholesterol can promote apoptosis in steatotic HepG2 cells. nih.gov

Smooth Muscle Cells:

Vascular smooth muscle cells (SMCs) are also known to accumulate cholesterol and transform into foam cells within atherosclerotic plaques. nih.govmdpi.com In vitro studies using rat or mouse aortic SMCs have shown that exposure to oleic acid or cholesterol can induce lipid accumulation and foam cell formation. nih.govpnas.org This process is often accompanied by a phenotypic switch, where SMCs downregulate their characteristic contractile proteins and upregulate macrophage markers like CD68. nih.govpnas.org These cell culture systems are critical for understanding the molecular pathways, such as the unfolded protein response, that drive this pathological transdifferentiation of SMCs. nih.gov

Table 1: Key Findings from Cell Line Models Studying this compound Dynamics

| Cell Line Model | Key Research Focus | Illustrative Findings | Citations |

| Macrophages (THP-1, RAW 264.7) | Foam cell formation and atherosclerosis | Accumulation of oleate-rich cholesteryl esters after loading with modified LDL. nih.gov | americanpharmaceuticalreview.comsemanticscholar.orgportlandpress.comnih.govnih.govahajournals.org |

| Chylomicron remnants affect cholesteryl ester synthesis. semanticscholar.orgportlandpress.com | |||

| Hepatocytes (HepG2) | Hepatic steatosis and NAFLD/NASH | Oleic acid induces lipid accumulation. nih.govspandidos-publications.com | nih.govnih.govspandidos-publications.comresearchgate.netmdpi.com |

| Cholesterol promotes apoptosis in steatotic hepatocytes. nih.gov | |||

| Smooth Muscle Cells (Aortic SMCs) | Atherosclerotic plaque development | Oleic acid and cholesterol induce foam cell formation and phenotypic switching to a macrophage-like state. nih.govnih.govpnas.org | nih.govmdpi.comnih.govpnas.org |

| Downregulation of SMC markers and upregulation of macrophage markers upon cholesterol loading. pnas.org |

Recombinant Enzyme and Cell-Free Assay Systems for Mechanistic Elucidation

To understand the specific biochemical reactions involving this compound, researchers utilize cell-free systems. These assays isolate enzymes and substrates from the complex cellular environment, allowing for detailed mechanistic studies.

A key enzyme in the formation of intracellular cholesteryl esters is Acyl-CoA:cholesterol acyltransferase (ACAT). scbt.com Cell-free assays using microsomal preparations containing ACAT are fundamental for studying the kinetics of this compound synthesis. These systems allow researchers to directly measure the incorporation of radiolabeled oleoyl-CoA into cholesterol. The use of specific ACAT inhibitors in these assays is a powerful tool to confirm the enzyme's role and to screen for potential therapeutic agents. nih.govmdpi.comnih.gov

Enzymatic assays are also employed for the quantification of cholesteryl esters. A common method involves a two-step process: first, free cholesterol is oxidized by cholesterol oxidase, and the resulting hydrogen peroxide is removed by catalase. In the second step, cholesterol esterase hydrolyzes the cholesteryl esters, and the liberated cholesterol is then measured, providing a direct quantification of the esterified form. gerli.com

Table 2: Examples of Cell-Free and Enzymatic Assays in this compound Research

| Assay Type | Purpose | Key Components | Typical Measurement | Citations |

| ACAT Activity Assay | To measure the rate of cholesteryl ester synthesis. | Microsomal preparations (source of ACAT), radiolabeled oleoyl-CoA, cholesterol. | Quantification of radiolabeled this compound formed. | nih.govmdpi.comscbt.comnih.gov |

| Enzymatic Quantification of Cholesteryl Esters | To determine the amount of cholesteryl esters in a sample. | Cholesterol esterase, cholesterol oxidase, catalase, colorimetric or fluorimetric probe. | Measurement of cholesterol released after hydrolysis of cholesteryl esters. | gerli.com |

Liposome and Nanoparticle-Based Systems for Delivery and Cellular Interaction Studies

Liposomes and nanoparticles provide versatile platforms to study the delivery of this compound to cells and its subsequent interactions. These systems can mimic biological structures like lipoproteins and can be engineered for specific targeting.

Cationic solid lipid nanoparticles (SLNs) incorporating this compound have been developed as carriers for therapeutic nucleic acids, such as siRNA for gene silencing. nih.govdovepress.com These nanoparticles, typically 150-200 nm in diameter, are formulated to have a positive surface charge, which facilitates interaction with negatively charged nucleic acids and cell membranes. nih.gov Studies have shown that the inclusion of this compound can lead to stable SLNs with low cytotoxicity and efficient cellular uptake, making them a promising platform for nonviral gene delivery. nih.gov

The interaction of nanoparticles with cell membranes is a critical aspect of their function. The composition of the cell membrane, particularly its cholesterol content and fluidity, can significantly influence the efficiency of nanoparticle uptake. acs.org Similarly, the properties of the nanoparticle, including its size and surface charge, affect its interaction with biological fluids and cells. nih.gov Lipid-based nanoparticles, due to their composition, can readily interact with and cross cell membranes, enhancing cellular uptake. mdpi.com this compound-containing nanoparticles have been shown to exhibit efficient delivery to various cell types. researchgate.net

Advanced Spectroscopic Studies of Cholesteryl Ester Mixtures and Phases

The physical state of this compound, whether in a crystalline, liquid crystalline, or isotropic liquid phase, is critical to its biological function and pathological deposition. Advanced spectroscopic techniques are essential for characterizing these phases and the molecular organization within them.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR with magic angle spinning (MASNMR), is a powerful tool for studying the structure and dynamics of cholesteryl esters in both crystalline and liquid crystalline states. nih.govnih.gov These studies can distinguish between different polymorphic crystal forms and identify the specific phases present in mixtures of cholesteryl esters at various temperatures. nih.gov For instance, 13C NMR can monitor the molecular motions of the steroid ring and the oleate acyl chain, providing insights into how these motions change during phase transitions. nih.gov 1H-NMR is also used to analyze the composition of cholesteryl ester mixtures. nih.gov

Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, is another valuable technique for measuring lipid hydrocarbon chain conformation and order. nih.gov FTIR can be used to determine the phase transition temperatures of cholesteryl ester mixtures by monitoring changes in the vibrational frequencies of specific chemical bonds as the sample is heated or cooled. nih.gov

Mass spectrometry (MS) techniques, especially when coupled with liquid chromatography (LC/MS) or used with electrospray ionization tandem mass spectrometry (ESI-MS/MS), are crucial for the detailed analysis and quantification of this compound and other cholesteryl ester species in biological samples. americanpharmaceuticalreview.comnih.govsemanticscholar.org These methods allow for the separation and identification of individual cholesteryl ester molecules based on their mass-to-charge ratio, providing a molecular fingerprint of the cholesteryl ester profile in cells and tissues. nih.govresearchgate.net

Table 3: Spectroscopic Techniques for this compound Analysis

| Technique | Application | Information Obtained | Citations |

| 13C and 1H NMR Spectroscopy | Phase behavior and molecular structure analysis of cholesteryl ester mixtures. | Identification of crystalline and liquid crystalline phases, molecular motion, and composition. | nih.govnih.govnih.govnih.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | Study of lipid conformation and phase transitions. | Hydrocarbon chain conformation, order, and phase transition temperatures. | nih.gov |

| Mass Spectrometry (LC/MS, ESI-MS/MS) | Quantification and identification of cholesteryl ester molecular species. | Precise quantification and structural characterization of this compound in complex biological samples. | americanpharmaceuticalreview.comnih.govsemanticscholar.orgresearchgate.net |

Pathophysiological Relevance of Cholesteryl Oleate in Disease Models Mechanistic Focus

Role in Atherosclerosis Progression (In Vitro and Animal Models)

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls. The accumulation of cholesteryl oleate (B1233923) is a central event in the development of these plaques, primarily through the formation of foam cells derived from macrophages and smooth muscle cells. wikipedia.org Animal models, including rabbits, pigs, and genetically modified mice (such as ApoE-/- and LDLR-/-), have been instrumental in elucidating the mechanisms of atherogenesis. ahajournals.orgahajournals.orgspandidos-publications.com

Macrophage Foam Cell Formation: Mechanisms of Modified Lipoprotein Uptake and Cholesteryl Ester Accumulation

The transformation of macrophages into foam cells is a critical initiating step in the formation of atherosclerotic fatty streaks. wikipedia.org This process is driven by the unregulated uptake of modified lipoproteins, leading to a massive intracellular accumulation of cholesteryl esters, with cholesteryl oleate being a major component. nih.gov

Modified forms of low-density lipoprotein (LDL), such as oxidized LDL (oxLDL) and acetylated LDL (acLDL), are readily taken up by macrophages. nih.govahajournals.org Unlike the tightly regulated LDL receptor, the scavenger receptors on macrophages are not subject to feedback inhibition by intracellular cholesterol levels. This leads to the uncontrolled influx of cholesterol into the cell. nih.gov

Once inside the macrophage, the cholesteryl esters from the modified lipoproteins are hydrolyzed in lysosomes to free cholesterol. This free cholesterol is then transported to the endoplasmic reticulum, where it is re-esterified by the enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1) into cholesteryl esters, primarily this compound. wikipedia.orgfrontiersin.org These newly synthesized cholesteryl esters are then stored in the cytoplasm as lipid droplets, giving the macrophage its characteristic "foamy" appearance. wikipedia.orgresearchgate.net The accumulation of these lipid droplets is a defining feature of macrophage foam cells and a cornerstone of atherosclerotic plaque development. nih.gov

Table 1: Key Mechanisms in Macrophage Foam Cell Formation

| Mechanism | Description | Key Molecules Involved |

| Modified Lipoprotein Uptake | Macrophages take up modified lipoproteins (e.g., oxLDL, acLDL) through scavenger receptors in an unregulated manner. nih.govresearchgate.net | oxLDL, acLDL, Scavenger Receptors (CD36, SR-A1, LOX-1) |

| Cholesteryl Ester Hydrolysis | Cholesteryl esters within internalized lipoproteins are hydrolyzed to free cholesterol in lysosomes. wikipedia.org | Lysosomal Acid Lipase (B570770) (LAL) |

| Cholesterol Re-esterification | Free cholesterol is re-esterified into cholesteryl esters, predominantly this compound, in the endoplasmic reticulum. wikipedia.orgfrontiersin.org | Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) |

| Lipid Droplet Formation | Newly synthesized cholesteryl esters are stored in cytoplasmic lipid droplets, leading to the foam cell phenotype. wikipedia.orgresearchgate.net | Cholesteryl Esters (including this compound) |

Smooth Muscle Cell-Derived Foam Cell Development and Lipid Loading

While macrophages are the primary source of foam cells in early atherosclerotic lesions, vascular smooth muscle cells (VSMCs) also contribute significantly to foam cell formation, particularly in more advanced plaques. wikipedia.org VSMCs can accumulate cholesteryl esters and transform into foam cells through several mechanisms. mdpi.com

In vitro studies have shown that when VSMCs are co-cultured with macrophages and incubated with lipoprotein-proteoglycan complexes isolated from atherosclerotic lesions, there is a significant increase in cholesteryl ester synthesis and accumulation within the VSMCs. ahajournals.org This suggests that macrophages can stimulate lipid loading in neighboring smooth muscle cells. Furthermore, oleic acid has been shown to induce lipid accumulation and foam cell formation in cultured rat aortic smooth muscle cells. nih.govresearchgate.net

The uptake of lipids by VSMCs can be mediated by phagocytosis of lipoprotein aggregates and complexes. ahajournals.org Once internalized, the cholesterol follows a similar pathway as in macrophages, involving esterification to form cholesteryl esters and their storage in lipid droplets. mdpi.com

Influence of Oxidized Lipoproteins and Scavenger Receptors (CD36, SR-A1, LOX-1)

Oxidized lipoproteins, particularly oxLDL, are potent inducers of foam cell formation. nih.gov The interaction of oxLDL with scavenger receptors on the surface of macrophages and other cells is a key event in atherogenesis. nih.gov Several classes of scavenger receptors have been identified, with CD36, Scavenger Receptor-A1 (SR-A1), and Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) being among the most well-characterized in the context of atherosclerosis. nih.govabcam.co.jp